7-butyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
This compound is a polycyclic heteroaromatic system featuring a tricyclic core with nitrogen atoms at positions 1, 7, and 9, and a sulfonyl group at position 3. The substituents include a butyl chain at position 7, a methyl group at position 13, and a 4-methylphenyl sulfonyl moiety. Its structural complexity necessitates advanced crystallographic tools like SHELX and WinGX for refinement and visualization .
Properties
Molecular Formula |
C23H24N4O3S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
7-butyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C23H24N4O3S/c1-4-5-12-26-21(24)19(31(29,30)17-9-6-15(2)7-10-17)13-18-22(26)25-20-11-8-16(3)14-27(20)23(18)28/h6-11,13-14,24H,4-5,12H2,1-3H3 |
InChI Key |
BDZMKQRUIKSUHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)C)C(=O)N4C=C(C=CC4=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can be achieved through a multi-step process involving various reagents and conditions. One common method involves the use of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield the desired compound . The reaction typically involves stirring without solvent at elevated temperatures, followed by purification steps to isolate the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-butyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine, using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide in methanol or other polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-butyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-butyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and imino groups play a crucial role in its reactivity and binding to biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of tricyclic sulfonyl-containing heterocycles. Below is a systematic comparison with structurally analogous molecules:
Table 1: Structural and Functional Comparison
Key Findings:
Sulfonyl Group Variations :
- The 4-methylphenyl sulfonyl group in the target compound provides steric bulk and moderate electron-withdrawing effects compared to the 4-fluorobenzenesulfonyl analog, which offers stronger electronegativity but reduced steric hindrance .
- Sulfonyl groups in these compounds enhance solubility in polar solvents and may influence binding to biological targets (e.g., enzymes or receptors) through dipole interactions .
Substituent Effects :
- The butyl chain in the target compound increases lipophilicity (logP ~3.5 predicted), whereas dimethyl substituents in CAS 862488-54-8 reduce logP to ~2.8, suggesting divergent bioavailability profiles .
- Hydroxyphenyl and methoxyphenyl derivatives exhibit stronger hydrogen-bonding networks, which could stabilize crystal lattices or protein-ligand complexes .
Crystallographic Insights :
- SHELX and WinGX have been critical in resolving the anisotropic displacement parameters of these compounds, particularly for sulfonyl-containing derivatives, where disorder in the sulfonyl group is common .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
